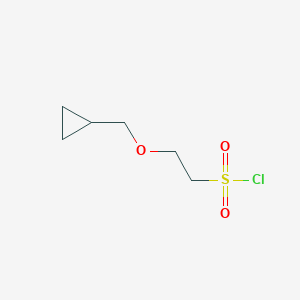

2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H11ClO3S and a molecular weight of 198.67 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride consists of a cyclopropyl group attached to a methoxyethane group, which is further attached to a sulfonyl chloride group . The exact linear structure formula is not provided .科学的研究の応用

Catalytic Meta Sulfonation

A novel catalytic process involving (arene)ruthenium(II) complexes allows for the selective meta sulfonation of 2-phenylpyridines using sulfonyl chlorides. This method utilizes the 2-pyridyl group to facilitate a strong para-directing effect, leading to atypical regioselectivity in electrophilic aromatic substitution reactions, offering new pathways for creating sulfone derivatives meta to the chelating group (Saidi et al., 2011).

Synthesis of Aromatic Multisulfonyl Chlorides

Functional aromatic bis(sulfonyl chlorides) and their masked precursors are synthesized through a series of reactions, culminating in the oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate and other groups. This synthesis method enables the creation of complex organic molecules, including trisulfonyl chlorides and calixarenes, which serve as key starting materials for further chemical manipulations (Percec et al., 2001).

Oxidative Fragmentations to Sulfinyl Chlorides

A specific group of 1-alkenyl sulfoxides can be transformed into 1-alkenesulfinyl chlorides using SO2Cl2. This process, characterized by spectroscopic methods, highlights a pathway to chemically capture these intermediates as their ester derivatives, illustrating the potential for creating new sulfonyl-based compounds (Schwan et al., 1996).

Nucleophilic Substitutions with Palladium Catalysis

1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides undergo regioselective nucleophilic substitution in the presence of Pd(0), yielding derivatives with high synthetic potential. This process demonstrates the versatility of cyclopropyl-based systems in synthetic chemistry, potentially including modifications with sulfonyl chloride derivatives (Stolle et al., 1992).

Solvent Properties of Tetraalkylammonium Sulfonates

Tetraalkylammonium salts of various sulfonic acids are synthesized and characterized for their solvent properties, including their application in chromatography. This research highlights the unique solvent characteristics of sulfonate-based compounds, which could be relevant for studies involving 2-(cyclopropylmethoxy)ethane-1-sulfonyl chloride (Poole et al., 1989).

Safety And Hazards

2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride should be handled with care. It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

特性

IUPAC Name |

2-(cyclopropylmethoxy)ethanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c7-11(8,9)4-3-10-5-6-1-2-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPQNPFFXGEMTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCCS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopropylmethoxy)ethane-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2993991.png)

![methyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2993994.png)

![2-Amino-N-(4-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2993999.png)

![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(6-isopropyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2994000.png)

![N-[(1S,3R)-3-(Trifluoromethyl)cyclohexyl]prop-2-enamide](/img/structure/B2994001.png)

![4-(4-fluorophenyl)-1-methyl-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2994006.png)

![4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2994008.png)

![N-(1-cyanocycloheptyl)-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]acetamide](/img/structure/B2994014.png)